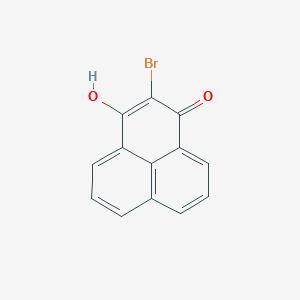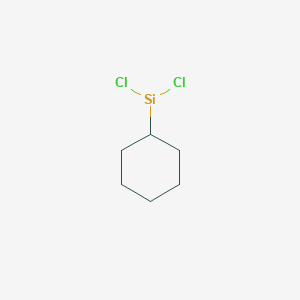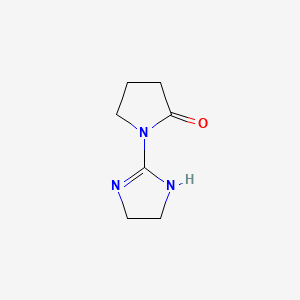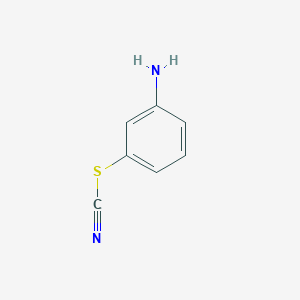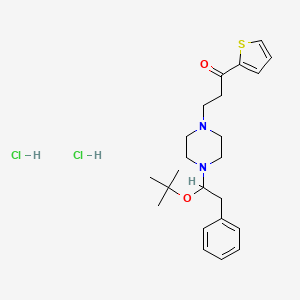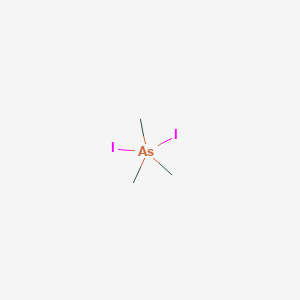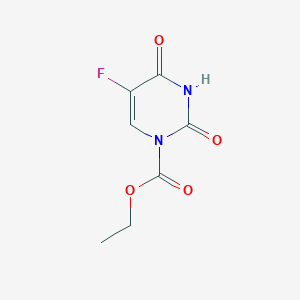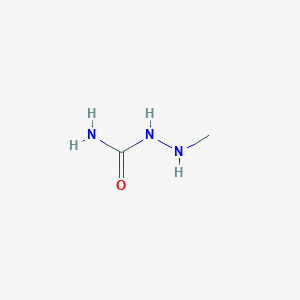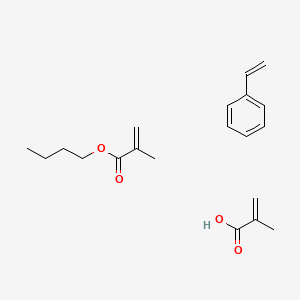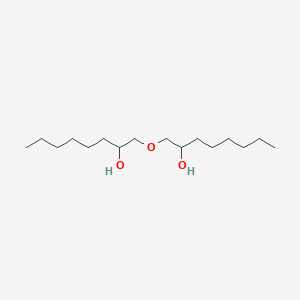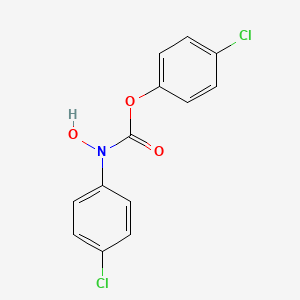
2-(Butylamino)ethyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butylamino)ethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C10H19NO2. It is a clear, colorless to pale yellow liquid that is used in various industrial and scientific applications. This compound is known for its role as a monomer in the production of polymers and copolymers, which are used in a wide range of applications including coatings, adhesives, and ion exchange resins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylamino)ethyl 2-methylprop-2-enoate typically involves the reaction of 2-methylprop-2-enoic acid with 2-(butylamino)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate esterification. The reaction mixture is heated under reflux conditions to drive the reaction to completion. After the reaction, the product is purified by distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to ensure consistent product quality. The use of continuous flow reactors also enhances the efficiency of the process by reducing reaction times and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
2-(Butylamino)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) are employed in substitution reactions.
Major Products
Oxidation: Produces oxides and carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in substituted amines or esters.
Scientific Research Applications
2-(Butylamino)ethyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and ion exchange resins.
Mechanism of Action
The mechanism of action of 2-(Butylamino)ethyl 2-methylprop-2-enoate involves its ability to undergo polymerization reactions. The compound contains a reactive double bond that can participate in free radical polymerization, leading to the formation of long polymer chains. These polymers exhibit unique properties such as high strength, flexibility, and chemical resistance, making them suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butylamino)ethyl 2-methylprop-2-enoate
- 2-(Methylamino)ethyl 2-methylprop-2-enoate
Uniqueness
2-(Butylamino)ethyl 2-methylprop-2-enoate is unique due to its specific alkyl chain length and the presence of the butylamino group. This structural feature imparts distinct properties to the compound, such as enhanced hydrophobicity and improved compatibility with certain polymers. Compared to its analogs, it offers better performance in specific applications like coatings and adhesives.
Properties
CAS No. |
24171-27-5 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-(butylamino)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H19NO2/c1-4-5-6-11-7-8-13-10(12)9(2)3/h11H,2,4-8H2,1,3H3 |
InChI Key |
NMGPHUOPSWFUEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCOC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


